molecular formula C9H7FN2O B14806432 4-Cyclopropoxy-6-fluoropicolinonitrile

4-Cyclopropoxy-6-fluoropicolinonitrile

Cat. No.: B14806432
M. Wt: 178.16 g/mol
InChI Key: LYWIHVCHGPQGQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropoxy-6-fluoropicolinonitrile is a chemical compound with the molecular formula C9H7FN2O and a molecular weight of 178.16 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluorine atom, and a picolinonitrile moiety. It is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-6-fluoropicolinonitrile typically involves the reaction of 4-cyclopropoxy-6-fluoropyridine with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-6-fluoropicolinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted picolinonitriles.

    Oxidation and Reduction: Products include oxides or amines.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

4-Cyclopropoxy-6-fluoropicolinonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-6-fluoropicolinonitrile involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The compound can modulate various biochemical pathways, leading to its effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropoxy-6-chloropicolinonitrile: Similar structure but with a chlorine atom instead of fluorine.

    4-Cyclopropoxy-6-bromopicolinonitrile: Similar structure but with a bromine atom instead of fluorine.

    4-Cyclopropoxy-6-iodopicolinonitrile: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

4-Cyclopropoxy-6-fluoropicolinonitrile is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it particularly useful in various chemical reactions and applications where other halogenated compounds may not be as effective .

Properties

Molecular Formula

C9H7FN2O

Molecular Weight

178.16 g/mol

IUPAC Name

4-cyclopropyloxy-6-fluoropyridine-2-carbonitrile

InChI

InChI=1S/C9H7FN2O/c10-9-4-8(13-7-1-2-7)3-6(5-11)12-9/h3-4,7H,1-2H2

InChI Key

LYWIHVCHGPQGQJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=NC(=C2)F)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.